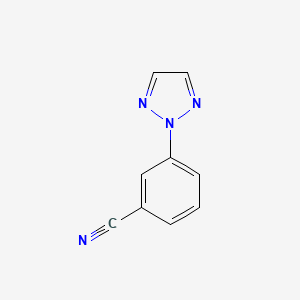
1,3-Benzothiazole-2-sulfonimidoamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazole-2-sulfonimidoamide is a heterocyclic compound that features a benzothiazole ring fused with a sulfonimidoamide group. This compound is part of the broader class of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazole-2-sulfonimidoamide typically involves the condensation of 2-aminobenzenethiol with sulfonyl chlorides under basic conditions. This reaction forms the benzothiazole ring, which is then further functionalized to introduce the sulfonimidoamide group. Common reagents used in this synthesis include thionyl chloride, sulfuryl chloride, and various amines .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are commonly used to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-2-sulfonimidoamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoamide group to sulfonamide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted benzothiazoles .
Scientific Research Applications
1,3-Benzothiazole-2-sulfonimidoamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazole-2-sulfonimidoamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole-2-sulfonamide: Similar structure but lacks the imidoamide group.
2-Aminobenzothiazole: Contains an amino group instead of the sulfonimidoamide group.
Benzothiazole-2-thiol: Features a thiol group instead of the sulfonimidoamide group
Uniqueness
1,3-Benzothiazole-2-sulfonimidoamide is unique due to its sulfonimidoamide group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58670-62-5 |
|---|---|
Molecular Formula |
C7H7N3OS2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
2-(aminosulfonimidoyl)-1,3-benzothiazole |
InChI |
InChI=1S/C7H7N3OS2/c8-13(9,11)7-10-5-3-1-2-4-6(5)12-7/h1-4H,(H3,8,9,11) |
InChI Key |
AWJLHZCSWNPWLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=N)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate](/img/structure/B13979952.png)
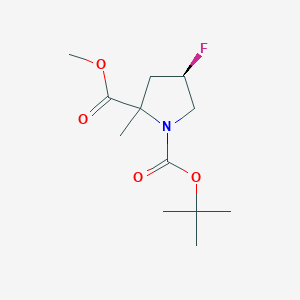

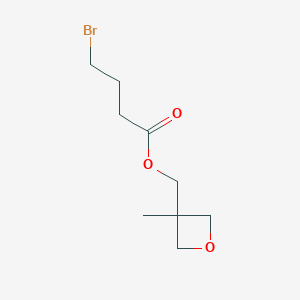



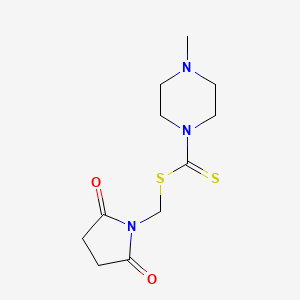
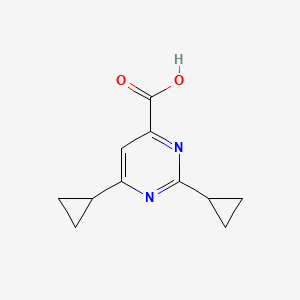


![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)
